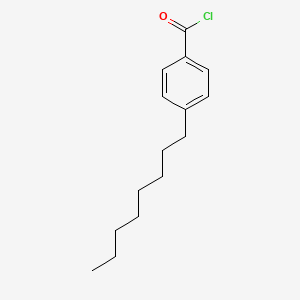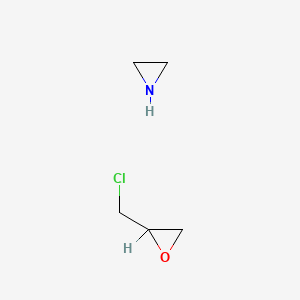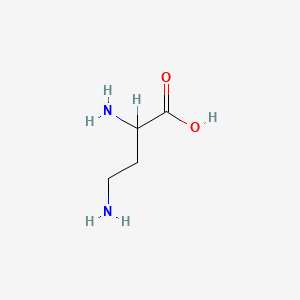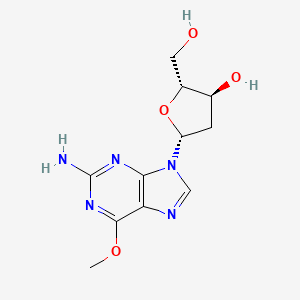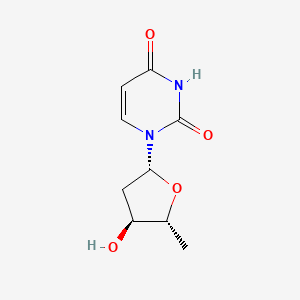
2',5'-ジデオキシウリジン
概要
説明
2',5'-ジデオキシウリジンは、リボース部分の2'位と5'位にヒドロキシル基が存在しないヌクレオシド類似体です。
2. 製法
合成経路および反応条件: 2',5'-ジデオキシウリジンの合成は、通常、5-[4-(1-デシル)-1,2,3-トリアゾール-1-イル]メチル-2'-デオキシウリジンの逐次ヨウ素化とアジ化から始まります。 続いて、中間体アジドをオレフィンと銅(I)触媒下で1,3-双極性環状付加反応させると、75-85%の収率で生成します .
工業生産方法: 2',5'-ジデオキシウリジンの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチには、前述の合成経路を用いた大規模合成が含まれ、最適化された反応条件と精製技術を通じて、高収率と純度を確保しています。
科学的研究の応用
2’,5’-Dideoxyuridine has several applications in scientific research:
Antiviral Research: The compound has been studied for its potential antiviral properties, particularly against herpes simplex virus.
Anticancer Research: Modified derivatives of 2’,5’-dideoxyuridine have shown promise in inhibiting the growth of certain cancer cells.
Biochemical Studies: The compound is used as a tool to study the mechanisms of DNA synthesis and repair.
生化学分析
Biochemical Properties
2’,5’-Dideoxyuridine interacts with various enzymes and proteins. For instance, it has been found to interact with Thymidylate synthase, an enzyme involved in the synthesis of DNA in Escherichia coli
Cellular Effects
It is known that halogenated pyrimidine bases, which are structurally similar to 2’,5’-Dideoxyuridine, are readily incorporated into the DNA of various microorganisms . They are, however, poorly utilized for the biosynthesis of DNA in mammalian systems .
Molecular Mechanism
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-dideoxyuridine typically involves the sequential iodination and azidation of 5-[4-(1-decyl)-1,2,3-triazol-1-yl]methyl-2’-deoxyuridine. This is followed by a 1,3-dipolar cycloaddition of the intermediate azide with an olefin under the catalysis of copper (I), resulting in a yield of 75-85% .
Industrial Production Methods: While specific industrial production methods for 2’,5’-dideoxyuridine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
化学反応の分析
反応の種類: 2',5'-ジデオキシウリジンは、以下のようなさまざまな化学反応を起こします。
置換反応: この化合物は、特に5'位で求核置換反応を起こす可能性があります。
一般的な試薬と条件:
ヨウ素化とアジ化: ヨウ素とアジド試薬は、合成の最初の段階で一般的に使用されます。
銅(I)触媒: 銅(I)は、環状付加反応の触媒として使用されます。
主な生成物: これらの反応の主な生成物は、2',5'-ジデオキシウリジンそのものであり、合成中に導入された特定の置換基に応じて、修飾が加えられる可能性があります .
4. 科学研究における用途
2',5'-ジデオキシウリジンは、科学研究でいくつかの用途があります。
作用機序
2',5'-ジデオキシウリジンの作用機序は、DNAへの組み込みに関与し、そこで鎖終止剤として作用します。これは、DNA鎖の伸長を阻止し、それによってDNA合成を阻害します。 この化合物は、DNA合成に重要な役割を果たす酵素であるチミジル酸シンターゼを標的にしています .
類似化合物:
独自性: 2',5'-ジデオキシウリジンは、2'位と5'位の両方にヒドロキシル基が存在しないことが特徴であり、他のヌクレオシド類似体と比較して、化学的性質と生物学的活性を大きく変化させています .
類似化合物との比較
2’-Deoxyuridine: Unlike 2’,5’-dideoxyuridine, this compound retains the hydroxyl group at the 5’ position and is used in the diagnosis of megaloblastic anemias.
5-Iodo-2’-Deoxyuridine: This compound is similar in structure but contains an iodine atom at the 5’ position.
Uniqueness: 2’,5’-Dideoxyuridine is unique due to the absence of hydroxyl groups at both the 2’ and 5’ positions, which significantly alters its chemical properties and biological activity compared to other nucleoside analogs .
特性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-5-6(12)4-8(15-5)11-3-2-7(13)10-9(11)14/h2-3,5-6,8,12H,4H2,1H3,(H,10,13,14)/t5-,6+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCFKLBIAIKUKB-GKROBHDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=CC(=O)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332151 | |
| Record name | 2',5'-Dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35959-50-3 | |
| Record name | 2',5'-Dideoxyuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2',5'-Dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5'-amino analogs of 2',5'-dideoxyuridine, such as 5-iodo-5'-amino-2',5'-dideoxyuridine (AIU), primarily act as antiviral agents by being incorporated into the DNA of virus-infected cells. This incorporation disrupts viral DNA synthesis and replication. Research shows that AIU is specifically phosphorylated by the thymidine kinase encoded by herpes simplex virus type 1 (HSV-1), making it particularly effective against herpesviruses. [] Additionally, AIU can antagonize the feedback inhibition of thymidine kinase by thymidine triphosphate and iododeoxyuridine triphosphate, further increasing the intracellular concentration of these nucleotides and enhancing their cytotoxic effects. []
A: The position of the azido group in azidopyrimidine nucleosides significantly influences the reactivity of aminyl radicals generated by dissociative electron attachment, a process relevant to radiosensitization. Studies show that when the aminyl radical is located at a primary carbon site, as in 5'-azido-2',5'-dideoxyuridine, it readily abstracts a hydrogen atom, forming an α-azidoalkyl radical. [] This process contributes to enhanced radiation damage. Conversely, aminyl radicals at secondary carbon sites, like in 2'-azido-2'-deoxyuridine, preferentially engage in electrophilic addition to the C5=C6 double bond of the pyrimidine base. [] This difference in reactivity highlights the importance of site-specific azido substitution for optimizing radiosensitizing properties.
ANone: The molecular formula of 2',5'-dideoxyuridine is C9H12N2O4. Its molecular weight is 212.20 g/mol.
A: Yes, crystallographic studies have revealed that 5-iodo-5'-amino-2',5'-dideoxyuridine (AIU) exhibits an unusual zwitterionic structure and an atypical sugar ring conformation. [, ] These unique structural characteristics could be responsible for AIU's specific antiviral activity and lack of toxicity to uninfected cells.
A: Yes, the presence of a 5'-N-acylamide group in 6-azauridine derivatives makes them more susceptible to degradation under the standard conditions used for removing O-alkylidene protecting groups. [] This observation highlights the need for alternative deprotection strategies when working with such modified nucleosides.
A: Introducing a methylene group between the C5' and O5' positions in 6,5'-cyclo-2'-deoxyuridine increases the distance between the nucleobase and the sugar backbone. [] Crystal structure analysis of the resulting diastereomers reveals that this modification shifts the nucleoside's conformation closer to that of A-form nucleotides rather than B-form nucleotides. This structural change could potentially impact the compound's interaction with biological targets.
A: Yes, metabolic studies demonstrate that AIU is incorporated into the DNA of cells exclusively when infected with herpes simplex virus type 1 (HSV-1). [] Moreover, phosphorylation of AIU is only observed in cell-free extracts derived from HSV-infected cells. [] This specific uptake and metabolic activation within infected cells contribute to AIU's selective antiviral activity and favorable toxicity profile.
A: Yes, adenovirus-mediated transfer of the herpes simplex virus thymidine kinase (HSV-TK) gene significantly enhances the cytotoxicity of antiviral drugs like ganciclovir and araT in rat C6 glioma cells. [] This approach exploits the HSV-TK enzyme's ability to efficiently phosphorylate these drugs, leading to increased intracellular accumulation of their active metabolites and enhanced cell killing.
A: Yes, researchers have successfully conjugated AIU to horseradish peroxidase (HRP), a protein known to undergo retrograde axonal transport. [] This conjugation aimed to explore the possibility of delivering AIU directly to the trigeminal ganglion, the site of latent herpes simplex virus infection. While the conjugation process altered the conformation of HRP, the AIU/HRP conjugate retained significant enzymatic activity and was effectively transported retrogradely in corneal sensory axons. [] This approach demonstrates the potential for utilizing targeted drug delivery strategies to improve the treatment of recurrent herpes simplex virus infections.
ANone: Several analytical techniques are employed to characterize and quantify 2',5'-dideoxyuridine and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to elucidate the structure and conformation of the compounds, including the assignment of proton (1H) and carbon (13C) signals. []
- Chromatographic Methods: Techniques like thin-layer chromatography (TLC) and column chromatography are employed for separating and purifying different nucleoside derivatives. [, ]
- Radiolabeling: Radioactive isotopes like 125I and 32P are incorporated into the structure of nucleoside analogs to track their metabolism, incorporation into DNA, and cellular uptake. [, , ]
A: Yes, several antiviral agents share a similar mechanism of action with AIU, primarily targeting viral DNA polymerase or other enzymes involved in viral DNA replication. Some notable examples include:* Acyclovir (ACV): ACV is another nucleoside analog that exhibits potent antiviral activity against herpesviruses. Like AIU, it requires phosphorylation by viral thymidine kinase for activation. []* Ganciclovir (GCV): GCV is a guanosine analog that also acts as a viral DNA polymerase inhibitor. It shows efficacy against cytomegalovirus and other herpesviruses. []
ANone: The study of AIU and related compounds demonstrates the collaborative nature of scientific research, drawing on expertise from various disciplines, including:
- Organic Chemistry: Synthesis of novel nucleoside analogs and modifications to their structure for improved activity and pharmacological properties. [, , , , , , , , , ]
- Biochemistry: Investigating the mechanism of action, metabolic pathways, and interactions with viral and cellular enzymes. [, , , , ]
- Virology: Evaluating antiviral activity against different viruses in vitro and in vivo, as well as studying resistance mechanisms. [, , , , , , ]
- Pharmacology: Assessing the pharmacokinetic properties, drug delivery strategies, and potential for targeted therapy. [, ]
- Immunology: Examining the impact on the immune system, including immunosuppressive effects and potential for immunomodulation. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



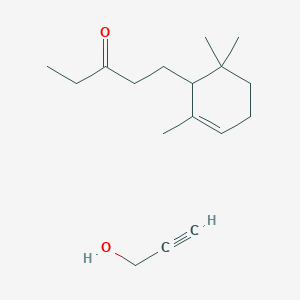
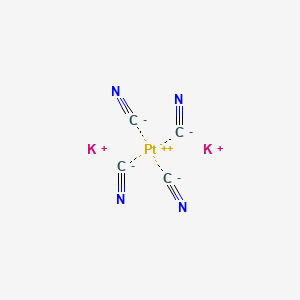
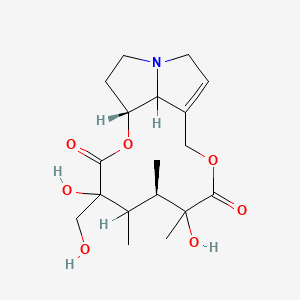
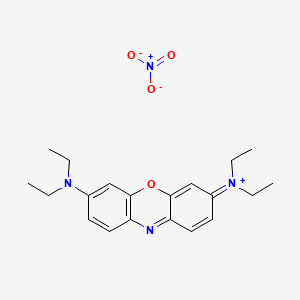
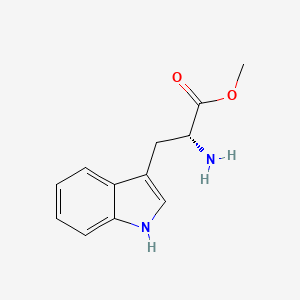
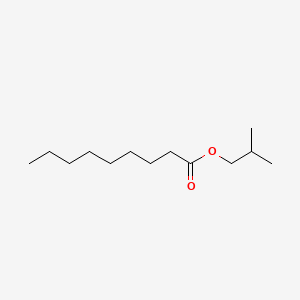

![sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B1594028.png)
